molecular formula C8H6N6O B6274912 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine CAS No. 2742652-65-7

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine

Cat. No.: B6274912
CAS No.: 2742652-65-7
M. Wt: 202.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine is a heterocyclic compound that features both a tetrazole and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyanogen bromide to form 2-cyanobenzoxazole, which is then reacted with sodium azide to introduce the tetrazole ring . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of azide derivatives.

Mechanism of Action

The mechanism by which 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine involves the reaction of 2-aminophenol with 5-chloro-1H-1,2,3,4-tetrazole in the presence of a base to form 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-ol, which is then converted to the desired amine product using a reducing agent.", "Starting Materials": [ { "name": "2-aminophenol", "amount": "1 equivalent" }, { "name": "5-chloro-1H-1,2,3,4-tetrazole", "amount": "1 equivalent" }, { "name": "base (e.g. potassium carbonate)", "amount": "1.5 equivalents" }, { "name": "reducing agent (e.g. sodium borohydride)", "amount": "1 equivalent" }, { "name": "solvent (e.g. DMF or DMSO)", "amount": "as needed" } ], "Reaction": [ { "step": "Add 2-aminophenol and 5-chloro-1H-1,2,3,4-tetrazole to a reaction vessel containing the base and solvent.", "conditions": "Stir at room temperature for several hours until the reaction is complete." }, { "step": "Filter the reaction mixture to remove any insoluble material.", "conditions": "N/A" }, { "step": "Add the reducing agent to the filtrate and stir at room temperature for several hours.", "conditions": "Protect from moisture and air." }, { "step": "Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "conditions": "N/A" }, { "step": "Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "conditions": "N/A" }, { "step": "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired product as a solid.", "conditions": "Protect from moisture and air." } ] }

CAS No.

2742652-65-7

Molecular Formula

C8H6N6O

Molecular Weight

202.2

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.